molecular formula C11H9NO2S B8426696 thioacetic acid S-(2-oxo-1,2-dihydro-quinolin-6-yl) ester

thioacetic acid S-(2-oxo-1,2-dihydro-quinolin-6-yl) ester

Cat. No. B8426696
M. Wt: 219.26 g/mol
InChI Key: XEEJMZOZTMUAMV-UHFFFAOYSA-N
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Patent
US07148236B2

Procedure details

To an ice bath cooled, stirred mixture of impure 2-Oxo-1,2-dihydro-quinoline-6-sulfonyl chloride (20 g, ˜82 mmol), acetic acid (240 cm3) and acetic anhydride (80 cm3) was added sodium acetate (24 g) in three equal sized batches. Then Zinc (20 g) was added in small batches (exothermic reaction). After one hour the ice bath was removed and the reaction was left stirring at room temperature for five days then concentrated in vacuo then triturated with water (˜200 cm3). The solid that was formed was filtered off and dried in vacua to yield Thioacetic acid S-(2-oxo-1,2-dihydro-quinolin-6-yl) ester as a dry grey solid (11.7 g, ˜65%); δH (300 MHz; D6 DMSO) 2.42 (3H, s, COCH3), 6.51–6.57 (1H, m, Ar—H), 7.32–7.37 (1H, m, Ar—H), 7.43–7.48 (1H, m, Ar—H), 7.72 (1H, s, Ar—H), 7.88–7.92 (1H, m, Ar—H) and 11.95 (1H, br s, N—H); LCMS retention time ˜3.03 min, m/z (FIAPOS) 220 [(M+H)+, 100%].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:12](Cl)(=O)=O)[CH:8]=2)[NH:3]1.[C:16](OC(=O)C)(=[O:18])[CH3:17].C([O-])(=O)C.[Na+]>[Zn].C(O)(=O)C>[O:1]=[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:12][C:16](=[O:18])[CH3:17])[CH:8]=2)[NH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C=C1)S(=O)(=O)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To an ice bath cooled
CUSTOM
Type
CUSTOM
Details
After one hour the ice bath was removed
Duration
1 h
WAIT
Type
WAIT
Details
the reaction was left
STIRRING
Type
STIRRING
Details
stirring at room temperature for five days
Duration
5 d
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
then triturated with water (˜200 cm3)
CUSTOM
Type
CUSTOM
Details
The solid that was formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacua

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C=C1)SC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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